Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate
CAS No.: 252026-98-5
Cat. No.: VC7485848
Molecular Formula: C13H8F3NO5S
Molecular Weight: 347.26
* For research use only. Not for human or veterinary use.
![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate - 252026-98-5](/images/structure/VC7485848.png)
Specification
CAS No. | 252026-98-5 |
---|---|
Molecular Formula | C13H8F3NO5S |
Molecular Weight | 347.26 |
IUPAC Name | methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3 |
Standard InChI Key | SSKWXCRKPVQCCM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound is characterized by a thiophene ring substituted at the 2-position with a carboxylate ester group and at the 3-position with a phenoxy moiety. The phenoxy group itself bears nitro (NO₂) and trifluoromethyl (CF₃) substituents at the 4- and 2-positions, respectively. Its molecular formula is , with a molecular weight of 347.27 g/mol .
Isomeric Considerations
The positional arrangement of nitro and trifluoromethyl groups significantly influences physicochemical properties. For example:
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Target compound: Nitro at 4-, CF₃ at 2-positions
This substitution pattern alters electronic effects, with the nitro group’s strong electron-withdrawing nature and CF₃’s inductive effects creating distinct reactivity profiles compared to analogues .
Synthesis and Manufacturing
While no direct synthesis route for the 4-nitro-2-CF₃ isomer is documented, established methods for related compounds involve:
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Nucleophilic aromatic substitution: Reaction of methyl 3-hydroxythiophene-2-carboxylate with activated aryl halides under basic conditions .
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Esterification: Post-functionalization of pre-formed thiophene carboxylic acids using methanol and acid catalysts .
Key challenges include regioselectivity control due to competing substitution sites on the phenoxy ring. Purification typically employs column chromatography, with yields averaging 60–75% for analogous reactions .
Physicochemical Properties
Data extrapolated from structurally similar compounds suggest the following properties:
The compound’s low vapor pressure and high boiling point indicate suitability for high-temperature applications, while its density reflects efficient molecular packing .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Distinct peaks for carbonyl carbons (~165 ppm) and CF₃ groups (~120 ppm, q, )
Mass Spectrometry
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ESI-MS: Predicted molecular ion at m/z 347.07 ([M]⁺), with fragmentation patterns dominated by loss of NO₂ (46 Da) and CF₃ (69 Da) groups .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Thiophene carboxylates are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. The nitro group facilitates downstream reductions to amine functionalities, enabling coupling reactions .
Agrochemicals
The trifluoromethyl group enhances lipid solubility, improving pesticide penetration through insect cuticles. Analogues demonstrate LC₅₀ values < 10 ppm against Aphis gossypii in preliminary assays .
Material Science
High thermal stability (decomposition > 300°C) makes these compounds candidates for heat-resistant polymers or OLED charge-transport layers .
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